
3,4-Dimethoxyaniline
Overview
Description
3,4-Dimethoxyaniline: is an organic compound with the molecular formula C8H11NO2 . It is also known by other names such as 4-Aminopyrocatechol dimethyl ether and 4-Aminoveratrole . This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 3rd and 4th positions, along with an amino group (-NH2) at the 1st position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium borohydride . Another method involves the nitration of 3,4-dimethoxytoluene followed by reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 3,4-dimethoxynitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon . This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: The compound can be reduced to form .
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3,4-Dimethoxycyclohexylamine.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
3,4-Dimethoxyaniline serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceuticals. It is utilized in the production of:
- Dyes and Pigments : As a building block for synthesizing colorants.
- Pharmaceuticals : It acts as a precursor in developing drugs with analgesic and anti-inflammatory properties.
For instance, it is involved in synthesizing 3,4-Dimethoxyphenylisocyanate using safer methods compared to traditional phosgene-based techniques.
Biological Applications
In biological research, this compound has shown promise in several areas:
- Enzyme Inhibition : Studies indicate its potential in inhibiting specific enzymes related to cancer cell proliferation, suggesting therapeutic applications.
- Antioxidative Properties : Research demonstrates significant inhibitory effects against lipid peroxidation, indicating its utility as an antioxidant agent.
- Fluorescent Probes : The compound can be used to create "turn-on" fluorescent probes for detecting metal ions like Cu²⁺ and Zn²⁺, enhancing fluorescence response.
Medical Applications
This compound has been investigated for its role in medicinal chemistry:
- Antineoplastic Agents : It is a key starting material for synthesizing Cabozantinib (S)-malate, a known cancer treatment.
- Antiproliferative Activity : Novel derivatives synthesized from this compound have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer.
Industrial Applications
In industry, this compound is utilized in:
- Fine Chemicals Production : It plays a role in producing fine chemicals and agrochemicals .
- Water-Based Coatings : Research has shown that it can be used to develop environmentally friendly curing agents for epoxy resins.
Case Study 1: Antiproliferative Activity
A study explored the synthesis of alkoxy-substituted aminoquinoxaline compounds using this compound. One derivative exhibited significant antiproliferative activity against leukemia cell lines and was further analyzed through molecular docking studies to assess its interaction with Abl kinase.
Case Study 2: Antioxidant Properties
Another investigation highlighted the antioxidative effects of this compound on lipid peroxidation induced by various factors. The results showed that it effectively protects cellular components from oxidative damage, suggesting potential applications in health supplements or therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyaniline involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor , affecting the activity of enzymes involved in metabolic pathways. The compound’s methoxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins . Additionally, the amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
3,4-Dimethylaniline: Similar structure but with methyl groups instead of methoxy groups.
3,5-Dimethoxyaniline: Methoxy groups at the 3rd and 5th positions instead of the 3rd and 4th.
2,5-Dimethoxyaniline: Methoxy groups at the 2nd and 5th positions.
Uniqueness: 3,4-Dimethoxyaniline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 3rd and 4th positions enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its analogs .
Biological Activity
3,4-Dimethoxyaniline (DMA) is an aromatic amine that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN\O
- Molecular Weight : 167.21 g/mol
- IUPAC Name : this compound
The presence of methoxy groups at the 3 and 4 positions significantly influences its biological activity and solubility properties.
Antioxidant Activity
Research indicates that DMA exhibits notable antioxidant properties. A study evaluating various derivatives of 3,4-dimethoxybenzenamine found that they demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with IC values ranging from 10.12 to 84.34 μM . This suggests that DMA and its derivatives can mitigate oxidative stress, potentially benefiting conditions associated with oxidative damage.
Anticancer Properties
The anticancer potential of DMA has been explored in several studies. For instance, a derivative of DMA was synthesized and evaluated for its efficacy against various cancer cell lines. The compound showed significant antiproliferative activity against leukemia cell lines, with molecular docking studies indicating interactions with key residues in the ATP binding region of Abl kinase, a target implicated in leukemia .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Leukemia (K562) | 10 | Inhibition of Abl kinase activity |
Breast Cancer (MCF7) | 25 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Activity
DMA has also been evaluated for its antimicrobial properties. In a study assessing various aniline derivatives, DMA exhibited moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that the electron-donating methoxy groups enhance the compound's interaction with microbial targets .
Microorganism | Inhibition Zone (mm) | Comparison with Standard Drug (mm) |
---|---|---|
E. coli | 15 | 18 |
S. aureus | 20 | 22 |
The biological activities of DMA can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups facilitate electron donation, allowing DMA to neutralize free radicals effectively.
- Enzyme Inhibition : DMA's interaction with specific enzymes involved in cancer cell proliferation highlights its potential as a therapeutic agent.
- Membrane Disruption : The amphiphilic nature of DMA may contribute to its ability to disrupt microbial membranes, enhancing its antimicrobial efficacy.
Case Studies
- Antioxidant Study : A series of derivatives based on DMA were synthesized and tested for antioxidant capacity using the DPPH assay. Results showed that modifications to the methoxy groups significantly enhanced radical scavenging activity .
- Cancer Research : In vitro studies demonstrated that DMA derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Evaluation : Comparative studies against standard antibiotics revealed that DMA possesses comparable antibacterial properties, indicating its potential use in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,4-Dimethoxyaniline relevant to experimental handling?
Answer: this compound (C₈H₁₁NO₂; MW 153.18 g/mol) exhibits a melting point of 87–88°C and a boiling point of 174–176°C at 22 mmHg. It has a density of 1.118 g/cm³ and a flash point of 122.41°C, necessitating careful thermal management during reactions. Its limited solubility in aqueous systems (>20% water fraction causes fluorescence quenching) restricts its use in biological environments . Safety protocols (e.g., R22, S22-24/25 classifications) mandate proper ventilation and protective equipment due to toxicity risks .
Q. What synthetic routes are commonly employed for preparing this compound, and how is its structural integrity confirmed?
Answer: A common synthesis involves O-methylation of catechol derivatives or nucleophilic substitution reactions. For example, this compound was synthesized as a precursor for fluorescent probes by reacting with 2,2-diphenylacetyl isothiocyanate, confirmed via ¹H/¹³C-NMR spectroscopy. Key spectral markers include thiourea NH protons (δ 12.27 and 8.86 ppm) and a thiourea carbon signal at 177.6 ppm . Orthogonal experimental designs (e.g., three-factor, three-level optimization) can refine parameters like reaction temperature (65°C), time (2.5 hours), and stoichiometry (n=1:3:4 for amine:epoxy:amine systems) .
Q. How does the fluorescence behavior of this compound influence its applicability in sensor design?
Answer: The compound exhibits intrinsic fluorescence (emission maxima ~498 nm) but suffers from aggregation-caused quenching (ACQ) in aqueous systems. In sensor applications, fluorescence diminishes sharply at >20% water content due to π-π stacking, making it unsuitable for biological media. This limitation necessitates encapsulation or covalent modification (e.g., diphenylacetamide-based probes) to stabilize emission in hydrophilic environments .
Advanced Research Questions
Q. How can orthogonal experimental design optimize reaction parameters when using this compound as a precursor?
Answer: Orthogonal design (e.g., L9 array) systematically evaluates factors like temperature, time, and molar ratios. For epoxy curing agents, optimal conditions were determined as 65°C (T1) and 60°C (T2), 2.5-hour reaction time, and a 1:3:4 molar ratio (this compound:ethylene glycol diglycidyl ether:triethylenetetramine). This approach minimizes trial iterations while maximizing yield and reproducibility .
Q. What mechanisms explain the solvent-dependent fluorescence quenching of this compound-based probes?
Answer: Quenching arises from aggregation-induced electronic coupling in polar solvents. At >20% water fraction, hydrophobic interactions drive molecular aggregation, reducing radiative decay pathways. Comparative absorption/emission studies (λex = 305 nm, λem = 394 nm) confirm that quenching is intrinsic to the probe, not the analyte. This behavior necessitates solvent engineering (e.g., DMSO co-solvents) or structural modifications (e.g., bulky substituents) to mitigate ACQ .
Q. How does this compound serve as a building block in developing advanced functional materials?
Answer: The compound is a versatile precursor for pharmaceuticals (e.g., RVX-208), agrochemicals (dimethomorph, flumorph), and photothermal materials. For example, diazenyl derivatives (e.g., 4-((3,5-Dimethoxyaniline)-diazenyl)2-imidazole/graphene films) enable dual data encryption via temperature- and light-controlled thermal release (535 nm light, 80 W/cm²). Such applications leverage its electron-rich aromatic system for π-stacking with graphene, enhancing thermal storage capacity .
Properties
IUPAC Name |
3,4-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDHZCLREKIGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Record name | 3,4-DIMETHOXYANILINE | |
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DSSTOX Substance ID |
DTXSID8064226 | |
Record name | 3,4-Dimethoxyaniline | |
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Molecular Weight |
153.18 g/mol | |
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Physical Description |
3,4-dimethoxyaniline is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Brown crystalline solid; [Alfa Aesar MSDS] | |
Record name | 3,4-DIMETHOXYANILINE | |
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Record name | 3,4-Dimethoxyaniline | |
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Solubility |
1 to 10 mg/mL at 64 °F (NTP, 1992) | |
Record name | 3,4-DIMETHOXYANILINE | |
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CAS No. |
6315-89-5 | |
Record name | 3,4-DIMETHOXYANILINE | |
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Record name | 3,4-Dimethoxyaniline | |
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Record name | 3,4-Dimethoxyaniline | |
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Record name | Benzenamine, 3,4-dimethoxy- | |
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Record name | 3,4-DIMETHOXYANILINE | |
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Melting Point |
189 to 190 °F (NTP, 1992) | |
Record name | 3,4-DIMETHOXYANILINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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